molecular formula C27H38NP B12890498 N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine

N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine

Katalognummer: B12890498
Molekulargewicht: 407.6 g/mol
InChI-Schlüssel: OUWIQXVKQYLVLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a dicyclohexylphosphino group, and a phenylmethanamine backbone. Its multifaceted nature makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-methyl-1-phenylmethanamine with benzyl chloride in the presence of a base to form N-benzyl-N-methyl-1-phenylmethanamine. This intermediate is then reacted with dicyclohexylphosphine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphine oxides, while reduction may produce amines or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine is unique due to its combination of a dicyclohexylphosphino group with a benzyl and phenylmethanamine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Eigenschaften

Molekularformel

C27H38NP

Molekulargewicht

407.6 g/mol

IUPAC-Name

N-benzyl-1-dicyclohexylphosphanyl-N-methyl-1-phenylmethanamine

InChI

InChI=1S/C27H38NP/c1-28(22-23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)29(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-27H,4-5,10-13,18-22H2,1H3

InChI-Schlüssel

OUWIQXVKQYLVLD-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.